Ethylphosphonic difluoride
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Overview
Description
Ethylphosphonic difluoride is an organophosphorus compound with the chemical formula C2H5F2OP It is a colorless liquid that is known for its reactivity and potential applications in various fields
Preparation Methods
Ethylphosphonic difluoride can be synthesized through several methods. One common synthetic route involves the reaction of ethylphosphonic dichloride with hydrogen fluoride (HF) or sodium fluoride (NaF). This reaction typically requires controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control .
Chemical Reactions Analysis
Ethylphosphonic difluoride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to produce ethylphosphonic acid and hydrofluoric acid.
Oxidation and Reduction: Can participate in oxidation-reduction reactions, although specific conditions and reagents vary.
Substitution: Can undergo substitution reactions where the fluorine atoms are replaced by other groups, depending on the reagents used.
Common reagents for these reactions include water, oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethylphosphonic difluoride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development and as a chemical probe.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of ethylphosphonic difluoride involves its reactivity with various molecular targets. It can inhibit enzymes by reacting with active site residues, leading to the formation of stable adducts. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted. The compound’s reactivity with nucleophiles and its ability to form strong bonds with certain atoms make it a potent inhibitor in biological systems .
Comparison with Similar Compounds
Ethylphosphonic difluoride is similar to other phosphonic difluorides, such as mthis compound and isopropylphosphonic difluoride. These compounds share similar chemical properties and reactivity but differ in their alkyl groups. This compound is unique due to its specific alkyl group, which can influence its reactivity and potential applications. Similar compounds include:
- Mthis compound
- Isopropylphosphonic difluoride
- Phenylphosphonic difluoride
Properties
CAS No. |
753-98-0 |
---|---|
Molecular Formula |
C2H5F2OP |
Molecular Weight |
114.03 g/mol |
IUPAC Name |
1-difluorophosphorylethane |
InChI |
InChI=1S/C2H5F2OP/c1-2-6(3,4)5/h2H2,1H3 |
InChI Key |
GAEHUYVKDMCAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(F)F |
physical_description |
This compound is a chemical weapons precursor which is very similar to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information. |
Origin of Product |
United States |
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